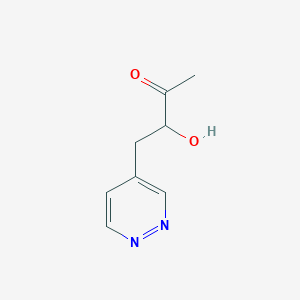

3-Hydroxy-4-pyridazin-4-ylbutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-hydroxy-4-pyridazin-4-ylbutan-2-one |

InChI |

InChI=1S/C8H10N2O2/c1-6(11)8(12)4-7-2-3-9-10-5-7/h2-3,5,8,12H,4H2,1H3 |

InChI Key |

LBDRYZPBSIFBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CN=NC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 4 Pyridazin 4 Ylbutan 2 One and Analogous Structures

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 3-Hydroxy-4-pyridazin-4-ylbutan-2-one, two primary disconnections are logical.

C-C Bond Disconnection (Aldol Approach): The most apparent disconnection is at the C2-C3 bond of the butanone core. This corresponds to an Aldol (B89426) addition reaction, a powerful method for forming β-hydroxy carbonyl compounds. libretexts.orglibretexts.org This disconnection leads to two simpler synthons: an enolate derived from acetone (B3395972) and pyridazin-4-ylacetaldehyde.

C-C Bond Disconnection (Pyridazine Attachment): An alternative disconnection breaks the bond between the butanone chain and the pyridazine (B1198779) ring. This strategy would involve synthesizing a functionalized butanone precursor and then attaching it to a pre-formed pyridazine ring, likely through a cross-coupling reaction, or by building the pyridazine ring onto the butanone fragment.

Pyridazine Ring Disconnection: A further retrosynthetic step involves breaking down the pyridazine ring itself. Pyridazines are commonly synthesized from 1,4-dicarbonyl compounds and hydrazine (B178648). researchgate.net This suggests that pyridazin-4-ylacetaldehyde could be derived from a suitable 1,4-dicarbonyl precursor.

These disconnections form the strategic foundation for the synthetic approaches discussed in the following sections.

Approaches to the Butanone Core

The β-hydroxy ketone moiety is a common structural motif, and numerous reliable methods exist for its synthesis.

The Aldol addition is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. organic-chemistry.org The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. libretexts.orglibretexts.org In the context of synthesizing this compound, the reaction would occur between the enolate of acetone and pyridazin-4-ylacetaldehyde.

The reaction can be catalyzed by either acid or base. Base-catalyzed mechanisms involve the formation of an enolate which then acts as the nucleophile. libretexts.org Kinetic control, often achieved using strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, allows for the selective formation of specific enolates in unsymmetrical ketones. organic-chemistry.org

Modern advancements have led to highly stereoselective aldol reactions. For instance, the use of chiral catalysts can yield enantiomerically enriched products, which is crucial for pharmacological applications. nih.gov

Table 1: Selected Catalysts and Conditions for Aldol Reactions

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| NaOH or KOH (aq) | Base-Catalyzed Aldol Condensation | Classical conditions, often leads to dehydration to form α,β-unsaturated ketones. | google.com |

| Lithium Diisopropylamide (LDA) | Kinetic Enolate Formation | Allows for regioselective formation of the less substituted enolate at low temperatures. | organic-chemistry.org |

| Prolinamide-Zinc Triflate | Asymmetric Organocatalysis | Mimics Type II aldolases, enabling asymmetric synthesis of chiral β-hydroxy ketones in aqueous media. | nih.gov |

| TiCl₄ and n-Bu₄NI | Halo Aldol Reaction | Tandem formation of I-C and C-C bonds to produce syn-α-iodomethyl-β-hydroxy ketones. | organic-chemistry.org |

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.comnih.gov The process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to spare other functional groups. masterorganicchemistry.comresearchgate.net

While the target molecule contains a hydroxyl group, directed reductive amination of β-hydroxy ketones provides a powerful route to synthesize analogous 1,3-amino alcohols with high stereoselectivity. organic-chemistry.org For example, using a chelating agent like Ti(iOPr)₄ can direct the hydride reduction of the intermediate imino alcohol to favor the formation of syn-1,3-amino alcohols. organic-chemistry.org This methodology is valuable for creating libraries of structurally related compounds for further study.

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations. This approach is particularly advantageous for creating chiral molecules with high enantiomeric purity. mdpi.com Enzymes such as aldolases can catalyze aldol reactions with remarkable stereocontrol, offering a green alternative to traditional chemical catalysts. nih.gov

Furthermore, lipases are commonly used for the kinetic resolution of racemic mixtures. For instance, a racemic mixture of a β-hydroxy ketone could be resolved through lipase-catalyzed transesterification, where one enantiomer is selectively acylated, allowing for the separation of the two. mdpi.com This strategy provides access to both enantiomers of a chiral compound, which is essential for studying their distinct biological activities. mdpi.comgoogle.com

Strategies for Pyridazine Moiety Introduction

The most prevalent method for constructing the pyridazine ring is through the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine (N₂H₄) or its derivatives. researchgate.net This [4+2] atom combination strategy is highly effective for forming the six-membered ring. researchgate.net

Table 2: Common Precursors for Pyridazine Synthesis via Cyclization

| Precursor Type | Reactant | Reaction Type | Reference |

|---|---|---|---|

| 1,4-Diketones | Hydrazine | Cyclocondensation | researchgate.net |

| γ-Ketoacids | Hydrazine | Cyclocondensation | researchgate.net |

| β,γ-Unsaturated Hydrazones | Copper Catalyst | 6-endo-trig Cyclization | organic-chemistry.org |

| 1,2,3-Triazines and Alkynes | (none) | Aza-Diels-Alder Reaction | organic-chemistry.org |

| Glycosyl Furans | Singlet Oxygen, then Hydrazine | [4+2] Cycloaddition/Cyclization | nih.gov |

Other modern methods for pyridazine synthesis include:

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions between electron-poor diazines (like 1,2,4,5-tetrazines) and electron-rich dienophiles can produce dihydropyridazines, which are then oxidized to the aromatic pyridazine. researchgate.net

Copper-Promoted Cyclization: Readily available β,γ-unsaturated hydrazones can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines, which can be easily converted to pyridazines. organic-chemistry.org

One-Pot Procedures: Efficient one-pot, three-step processes have been developed, such as a phosphine-catalyzed Rauhut-Currier reaction followed by a Diels-Alder reaction and deprotection, to create tetrasubstituted 1,6-dihydropyridazines that can be aromatized. researchgate.net

These varied cyclization strategies offer a robust toolkit for synthesizing the pyridazine core, which can then be functionalized to complete the synthesis of this compound. mdpi.commdpi.comresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridazine Functionalization

The functionalization of the pyridazine ring is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds on the pyridazine scaffold. nih.govresearchgate.net This reaction typically involves the coupling of a halopyridazine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.

For the synthesis of the target compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a 4-halopyridazine with a suitable boronic acid derivative of a butan-2-one synthon. Alternatively, a pyridazin-4-ylboronic acid could be coupled with a halogenated butan-2-one derivative. The choice of coupling partners would depend on the availability and stability of the starting materials.

A study by Fernandes et al. demonstrated the synthesis of various π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles using the Suzuki-Miyaura cross-coupling reaction. nih.gov In their work, 3-bromo-6-(thiophen-2-yl)pyridazine was successfully coupled with a range of (hetero)aromatic boronic acids in the presence of a Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base, affording the desired products in fair to low yields. nih.govresearchgate.net This methodology highlights the feasibility of functionalizing the pyridazine ring at various positions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization

| Halopyridazine | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 28 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (5-Formylthiophen-2-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 14 | nih.gov |

| 4-Bromothiophene-2-carbaldehyde | Various arylboronic acids/esters | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Moderate to excellent | mdpi.com |

Advanced Hetero-Diels-Alder Approaches

The hetero-Diels-Alder reaction offers a powerful and convergent approach to the synthesis of the pyridazine ring itself. organic-chemistry.orgrsc.orgquora.com In the context of synthesizing highly substituted pyridazines, the inverse-electron-demand aza-Diels-Alder (IEDA) reaction is particularly relevant. organic-chemistry.org This reaction involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with an electron-rich dienophile, like an enamine or an enol ether. organic-chemistry.orgorganic-chemistry.org

A notable example is the reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.org This method demonstrates excellent functional group compatibility and can be performed on a gram scale, highlighting its synthetic utility. organic-chemistry.org The regioselectivity is governed by the electronic properties of the reacting partners, favoring a specific cycloaddition mode that leads to the desired pyridazine core. organic-chemistry.org

For the synthesis of a precursor to this compound, one could envision a hetero-Diels-Alder reaction between a suitably substituted electron-deficient azadiene and a dienophile that incorporates the butan-2-one backbone or a masked equivalent. Subsequent functional group manipulations would then lead to the target molecule.

Stereoselective Synthesis of this compound

The presence of a chiral center at the C3 position of this compound necessitates the use of stereoselective synthetic methods. Key strategies include asymmetric catalysis, diastereoselective control in reductions and additions, and the use of chiral auxiliaries or organocatalysts.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched β-hydroxy ketones through aldol reactions. nih.govmdpi.comacs.orgprinceton.edu The direct catalytic asymmetric aldol reaction, often catalyzed by proline and its derivatives, can couple an aldehyde with a ketone to generate the desired β-hydroxy ketone with high enantioselectivity. nih.govresearchgate.net

In the context of synthesizing this compound, a pyridazine-4-carbaldehyde (B1590566) could be reacted with acetone or a protected acetone equivalent in the presence of a chiral catalyst. nih.gov The choice of catalyst is crucial for achieving high enantiomeric excess (ee). Various chiral amines, amino alcohols, and metal complexes have been developed for this purpose.

While direct asymmetric aldol reactions involving pyridazine aldehydes are not extensively documented, the general principles of this reaction are well-established. For instance, the proline-catalyzed aldol reaction has been successfully applied to a wide range of aromatic and aliphatic aldehydes, often proceeding with high yields and enantioselectivities. nih.gov

Diastereoselective Control in Reductions and Additions

Diastereoselective methods can be employed when a chiral center is already present in the molecule or is introduced in an earlier step. For the synthesis of this compound, a potential strategy involves the diastereoselective reduction of a precursor diketone, 4-(pyridazin-4-yl)butane-2,3-dione. The reduction of the C3-carbonyl group would be influenced by the adjacent pyridazinyl group, potentially leading to a preferred diastereomer.

The stereochemical outcome of such reductions can often be predicted by models such as Cram's rule, the Felkin-Anh model, or chelation-controlled models, depending on the substrate and the reducing agent. organic-chemistry.org For instance, the use of chelating reducing agents like zinc borohydride can lead to high diastereoselectivity in the reduction of β-hydroxy ketones.

Chiral Auxiliary and Organocatalytic Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This approach offers a reliable method for asymmetric synthesis. For the synthesis of the target compound, a chiral auxiliary could be attached to the butan-2-one fragment to control the stereochemistry of the aldol-type reaction with a pyridazine-4-carbaldehyde. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of aldol reactions. wikipedia.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govacs.org Chiral amines, such as proline and its derivatives, can catalyze aldol reactions by forming a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner. nih.govresearchgate.net This approach avoids the use of metals and often proceeds under mild reaction conditions.

Novel Synthetic Routes and Process Intensification

Recent advances in synthetic chemistry have focused on the development of more efficient, sustainable, and scalable synthetic routes. For the synthesis of pyridazine derivatives, novel methods are continuously being explored. One such approach involves a Diaza-Wittig reaction as a key step for the construction of the pyridazine ring from 1,3-diketones. nih.gov This strategy allows for the variation of substituents at different positions of the heterocyclic ring. nih.gov

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. thieme-connect.comgeorgiasouthern.eduliberty.edu In the context of pyridazine synthesis, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields. thieme-connect.comgeorgiasouthern.edunih.govmdpi.comasianpubs.org For example, the microwave-assisted cyclocondensation of 1,4-diketones with hydrazine in the presence of DDQ provides a rapid entry to 3,4,6-trisubstituted pyridazines. thieme-connect.com

Flow chemistry is another powerful tool for process intensification. mdpi.com Conducting reactions in continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. mdpi.com The synthesis of heterocyclic compounds, including pyridazines, is an area where flow chemistry is being increasingly applied to enable more efficient and scalable production. mdpi.comnih.gov

Continuous Flow Synthesis Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and complex molecular building blocks. flinders.edu.aunih.gov This methodology offers significant advantages over conventional batch synthesis, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for straightforward automation and scalability. nih.govresearchgate.net The application of flow chemistry to the synthesis of nitrogen-containing heterocycles, such as pyridazine and pyrazine (B50134) derivatives, has demonstrated considerable potential for creating more efficient and greener chemical processes. rsc.orgnih.gov

The synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to pyridazines, has been successfully developed in a continuous-flow system. rsc.orgnih.gov In one such process, pyrazinamide derivatives were synthesized from pyrazine esters and various amines (including aliphatic amines, benzylamines, and morpholine) using an immobilized enzyme catalyst, Lipozyme® TL IM. rsc.orgnih.gov This biocatalytic continuous technology provides a greener and more efficient route for the development of pyrazine-based drugs. rsc.orgnih.gov Key parameters such as solvent, substrate ratio, temperature, and flow rate were optimized to achieve high yields. nih.gov For instance, the synthesis of N-benzylpyrazine-2-carboxamide from methyl pyrazine-2-carboxylate (B1225951) and benzylamine (B48309) in a continuous-flow microreactor achieved a high yield with a residence time of only 20 minutes. nih.gov

Another example highlights a two-step telescoped continuous-flow process for generating drug candidates, which avoids the isolation of intermediates, thereby streamlining the synthesis. nih.gov Such systems can be rapidly optimized using in-line analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) to evaluate the impact of various reaction parameters. nih.gov For the synthesis of 3-amino-4-amidoximinofurazan (AAOF), a precursor for energetic materials, a continuous-flow method was developed that significantly reduced reaction time and improved safety by minimizing the risk of thermal runaway. rsc.org This process involved four stages—nitrosation-rearrangement, neutralization, oximation, and cyclization—with optimized temperatures and residence times, achieving a 95% yield. rsc.org

Table 1: Examples of Continuous Flow Synthesis of Analogous Heterocyclic Compounds

| Product | Reactants | Catalyst/Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| N-benzylpyrazine-2-carboxamide | Methyl pyrazine-2-carboxylate, Benzylamine | Lipozyme® TL IM, 45 °C | 20 min | High | nih.gov |

| 3-Amino-4-amidoximinofurazan (AAOF) | Multi-step from precursors | Four-stage process, 15-115 °C | 90 min (total) | 95% | rsc.org |

| Pyrazolopyrimidinones | Hydrazonoyl chlorides, Ethyl 2-cyanocrotonate | Flow reactor, 120 °C | 16 min | Good to excellent | mdpi.com |

Photochemical Synthesis Approaches

Photochemical methods offer unique synthetic pathways by accessing excited electronic states of molecules, enabling transformations that are often difficult or impossible to achieve under thermal conditions. The use of light, particularly visible light, aligns with the principles of green chemistry by providing an eco-compatible energy source. mdpi.com In the context of pyridazine chemistry, photochemical reactions have been explored for the synthesis and functionalization of the pyridazine ring and related nitrogen heterocycles. acs.orgovid.com

A notable photochemical strategy involves the ring-opening of pyridazine N-oxides. acs.org Irradiation of 3,6-diphenylpyridazine (B189494) N-oxide with UV light leads to its conversion into a (Z)-diazoenone intermediate, which can then undergo secondary reactions to form compounds like 2,5-diphenylfuran (B1207041) and 3-benzoyl-5-phenylpyrazole. acs.org By modifying the electronic properties of the pyridazine N-oxide, for example by introducing heteroatom substituents, undesirable side reactions like photodeoxygenation can be suppressed, making the process more synthetically useful for preparing substituted pyrazoles. acs.org This method has been developed into a robust synthesis of 3-aryl-5-chloropyridazine N-oxides, which serve as versatile intermediates. acs.org

Photochemical approaches have also been employed for the synthesis of other complex heterocyclic systems. For instance, a tetrahydroquinoline library was synthesized via a photochemically induced radical annulation between maleimides and N-alkyl anilines. nih.gov This reaction proceeds through the formation of an electron donor-acceptor (EDA) complex which, upon absorption of visible light, generates radical intermediates without the need for an external photocatalyst. nih.gov Furthermore, a recent transformation links pyridines to pyridazines through a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively achieving a direct carbon-to-nitrogen atom replacement in the heterocyclic skeleton. ovid.com This skeletal editing approach bridges a significant gap in heterocyclic synthesis, allowing the extensive synthetic chemistry of pyridines to be applied to the less accessible pyridazine core. ovid.com

Table 2: Examples of Photochemical Synthesis of Pyridazine Analogs and Related Heterocycles

| Product Type | Starting Material | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 1H-Pyrazoles | Pyridazine N-oxides | Photoinduced ring-opening | Suppresses photodeoxygenation via substituent effects. | acs.org |

| Pyridazines | N-amino-2-azidopyridinium cations | Photoinitiated rearrangement / Skeletal editing | Direct C-to-N atom replacement in the ring. | ovid.com |

| Tetrahydroquinolines | Maleimides and N-alkyl anilines | Radical annulation via EDA complex | Catalyst-free, visible light-mediated. | nih.gov |

| 3-Substituted Pyridazine Derivatives | 3-Azido-1H-pyrazolo[3,4-c]pyridazine | Photolytic nitrene intermediate formation | Involves ring-opening of the nitrene intermediate. | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry, significantly accelerating the discovery and development of new compounds. georgiasouthern.eduresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often leading to higher yields and purer products compared to conventional heating methods. georgiasouthern.edu This technology has been extensively applied to the synthesis of pyridazine derivatives, demonstrating its efficiency and versatility. asianpubs.orgthieme-connect.comnih.gov

The synthesis of various polysubstituted pyridazines has been achieved through microwave-assisted cyclocondensation reactions. thieme-connect.com For example, 3,4,6-trisubstituted pyridazines can be prepared rapidly from 1,4-diketones and hydrazine in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under microwave heating. thieme-connect.com This method provides a very rapid entry to a family of pharmaceutically important compounds. thieme-connect.com Similarly, other pyridazine-based scaffolds, such as 2-substituted phenyl-10H-pyridazin[6,1-b]quinazoline-10-ones and 6-substituted phenyl tetrazolo[1,5-b]pyridazines, were synthesized in just 1-3 minutes using microwave irradiation. asianpubs.org

Microwave heating has also been utilized in inverse-electron-demand Diels-Alder reactions to produce 3,6-di(pyridin-2-yl)pyridazines. mdpi.comnih.gov This reaction, which is typically slow under conventional heating (requiring days in refluxing toluene), can be accelerated to just several hours in dichloromethane (B109758) at 150 °C with microwave activation. mdpi.comnih.gov Furthermore, an unexpected cycloaddition of enol tautomers from ketones and aldehydes to 1,2,4,5-tetrazines was discovered under microwave conditions, providing a novel route to substituted pyridazines. nih.gov The efficiency of microwave-assisted synthesis has also been demonstrated in the preparation of 3-hydroxy-2-oxindole derivatives, analogous in the hydroxy-keto functionality, where reactions were completed in 5-10 minutes with yields up to 98%. mdpi.com

Table 3: Examples of Microwave-Assisted Synthesis of Pyridazine Derivatives

| Product Type | Reactants | Conditions | Reaction Time | Reference |

|---|---|---|---|---|

| 3,4,6-Trisubstituted pyridazines | 1,4-Diketones, Hydrazine | DDQ, 100 W | 1.5 min | thieme-connect.com |

| 2-Substituted phenyl-10H-pyridazin[6,1-b]quinazoline-10-ones | 3-Chloro-6-substituted phenyl pyridazine, Anthranilic acid | Methanol | 1-3 min | asianpubs.org |

| 3,6-Di(pyridin-2-yl)pyridazines | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, Acetylenes | Dichloromethane, 150 °C | Several hours | mdpi.comnih.gov |

| Sulfonamide derivatives with pyridazine moiety | Various precursors | Microwave irradiation | Not specified | nih.gov |

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Reaction Pathways for Pyridazine (B1198779) Ring Assembly

Intermediates Identification (e.g., by ESI-MS, time-resolved spectroscopy)

The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient intermediates. Electrospray ionization mass spectrometry (ESI-MS) has proven to be a particularly effective tool for studying reaction intermediates, especially when combined with strategies like charge-tagging to enhance the signal of low-concentration species. beilstein-journals.orgnih.gov

In an L-proline-catalyzed reaction forming a pyridazine ring from a ketone (like acetone (B3395972), a precursor to the butanone moiety) and an aryl-substituted tetrazine, a distinct three-intermediate catalytic cycle has been proposed and experimentally supported. beilstein-journals.orgnih.gov The use of a charge-tagged proline catalyst enabled the ESI-MS detection of all three key intermediates, which would otherwise be difficult to observe. nih.gov

The proposed pathway begins with the formation of an enamine intermediate (I) from the reaction of the ketone with the L-proline catalyst. beilstein-journals.org This electron-rich enamine then acts as the dienophile in an IEDDA reaction with the electron-poor tetrazine. This [4+2] cycloaddition leads to a highly unstable, bicyclic Diels-Alder intermediate (II) . beilstein-journals.orgnih.gov This intermediate subsequently undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine intermediate (III) . beilstein-journals.org Finally, the catalyst is released from this intermediate to yield the aromatic pyridazine product. beilstein-journals.org

The experimental identification of these intermediates using ESI-MS provides strong evidence for this reaction pathway. The table below summarizes the mass-to-charge ratios (m/z) of the detected intermediates in a model system using a charge-tagged catalyst. nih.gov

| Intermediate Type | Proposed Structure | Observed m/z | Reference |

|---|---|---|---|

| Enamine Intermediate (I₃) | Charge-tagged proline + ketone | 353 | nih.gov |

| Bicyclic Diels-Alder Intermediate (II₃) | Cycloadduct of I₃ and tetrazine | 589 | nih.gov |

| Dihydropyridazine Intermediate (III₃) | Product after N₂ elimination | 561 | nih.gov |

Transition State Analysis in Catalytic Cycles

Transition state analysis, often aided by computational chemistry, provides deeper insight into the feasibility, regioselectivity, and stereoselectivity of a reaction. In the context of pyridazine synthesis, understanding the transition states within catalytic cycles is key to rational catalyst design.

For Diels-Alder reactions leading to pyridazines, the activation barriers are influenced by both the orbital interactions between the diene and dienophile and the energy required to distort the reactants into the geometry of the transition state. acs.org Density functional theory (DFT) calculations have shown that replacing a CH group in benzene (B151609) with a more electronegative nitrogen atom to form a diazine not only improves orbital interactions but also lowers the distortion energy, thereby increasing reactivity. acs.org In regioselective pyridazine synthesis, non-covalent interactions, such as n–π* interactions between a heteroatom on the dienophile and the tetrazine ring, can stabilize one transition state over another, dictating the final product isomer. rsc.org

In metal-catalyzed reactions, the mechanism proceeds through a series of organometallic intermediates. For instance, a plausible catalytic cycle for a palladium-catalyzed C-H benzylation of an imidazo[1,2-b]pyridazine (B131497) involves oxidative addition of the benzyl (B1604629) chloride to a Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) step. researchgate.net The transition state for this CMD pathway is crucial for the regioselectivity of the functionalization. researchgate.net Subsequent reductive elimination releases the final product and regenerates the active Pd(0) catalyst. researchgate.net

Mechanistic Aspects of Butanone Moiety Functionalization

The 3-hydroxy-4-pyridazin-4-ylbutan-2-one structure features a β-hydroxy ketone. This functional group is a product of an aldol (B89426) reaction, a cornerstone of C-C bond formation. wikipedia.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of a ketone enolate to an aldehyde (in this case, pyridazine-4-carbaldehyde). The stereochemistry and subsequent reactivity of this moiety are governed by precise mechanistic principles.

Stereochemical Control Mechanisms in Aldol-Type Reactions

The aldol reaction creates a new stereocenter at the β-carbon (C3 of the butanone chain). When the enolate is derived from a ketone like 2-butanone, a second stereocenter is formed at the α-carbon (C4), leading to the possibility of diastereomeric products (syn and anti). The stereochemical outcome of the aldol addition is highly dependent on the geometry of the enolate (E or Z) and the reaction conditions.

The Zimmerman-Traxler model provides a powerful framework for predicting the diastereoselectivity of metal-enolate-based aldol reactions. harvard.edulibretexts.orgyoutube.com This model postulates a chair-like six-membered transition state involving the metal cation, the enolate oxygen, the enolate double bond, and the aldehyde carbonyl group. harvard.edugithub.io To minimize steric hindrance (1,3-diaxial interactions) in this transition state, the substituent on the aldehyde (the pyridazine ring) preferentially occupies an equatorial position. harvard.edu

The geometry of the enolate dictates the resulting diastereomer:

A (Z)-enolate places its substituent in an axial position in the transition state, leading to the formation of the syn-aldol product. harvard.eduyoutube.com

An (E)-enolate places its substituent in an equatorial position, resulting in the formation of the anti-aldol product. harvard.edugithub.io

| Enolate Geometry | Aldehyde Substituent Position in TS‡ | Enolate Substituent Position in TS‡ | Predicted Product Diastereomer | Reference |

|---|---|---|---|---|

| (Z)-Enolate | Equatorial | Axial | Syn | harvard.edu |

| (E)-Enolate | Equatorial | Equatorial | Anti | harvard.edu |

The choice of metal counterion and reaction conditions is critical for controlling enolate geometry and, consequently, the stereoselectivity of the reaction. harvard.edu

Reductive and Oxidative Transformation Mechanisms

The β-hydroxy ketone moiety is a versatile functional group that can undergo various reductive and oxidative transformations.

Reductive Transformations: The selective reduction of the ketone in the presence of the hydroxyl group can lead to the formation of 1,3-diols. The stereochemical outcome of this reduction can be controlled by substrate-directed reactions. Several named reactions achieve high diastereoselectivity by forming a cyclic intermediate that shields one face of the carbonyl group from the hydride reagent. youtube.com

Narasaka-Prasad Reduction: This method achieves a syn-1,3-diol. It employs a bidentate Lewis acid like Bu₂BOMe, which chelates to both the hydroxyl and keto oxygens, forming a rigid six-membered ring intermediate. The bulky groups adopt pseudo-equatorial positions, and the external hydride (e.g., from NaBH₄) attacks from the less hindered equatorial direction, resulting in the syn product. youtube.com

Evans-Sacchino Reduction: This reaction produces an anti-1,3-diol. It involves an intramolecular hydride delivery. The β-hydroxy ketone is first treated with a reagent like Me₄NBH(OAc)₃, which tethers a borohydride (B1222165) to the hydroxyl group. The tethered hydride is then delivered to the carbonyl carbon via a six-membered chair-like transition state, leading to the anti diol. youtube.com

Oxidative Transformations: The butanone moiety can also be oxidized. The secondary alcohol can be oxidized to a 1,3-diketone. More commonly, the ketone itself is functionalized at the α-position. For instance, α-hydroxylation of the ketone can be achieved using reagents like m-CPBA and p-toluenesulfonic acid in the presence of a catalytic amount of iodine, or with Oxone and trifluoroacetic anhydride. organic-chemistry.org These reactions often proceed through the enol or enolate form of the ketone.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products.

For the pyridazine ring, thermochemical properties have been determined both experimentally through combustion calorimetry and computationally. umsl.edu These studies provide benchmark data for the enthalpy of formation (ΔfH⦵₂₉₈), a key thermodynamic value indicating the stability of the heterocyclic core. wikipedia.orgumsl.edu Thermodynamic properties can also be calculated from spectroscopic data. researchcommons.org

| Compound | State | Property | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| Pyridazine | Liquid (l) | ΔfH°(l) | 225.6 ± 0.7 | umsl.edu |

| Pyridazine | Gas (g) | ΔfH°(g) | 280.2 ± 0.7 | umsl.edu |

Recommended values from thermochemical re-evaluation.

The kinetics of the Diels-Alder reactions used in pyridazine synthesis can be investigated using techniques like infrared spectroscopy to monitor the disappearance of reactants or the appearance of products over time. nih.gov Such studies allow for the determination of the reaction's rate law, rate coefficients (k), and the Arrhenius activation energy (Ea), which quantifies the energy barrier that must be overcome for the reaction to proceed. nih.gov Computational studies further complement this by modeling the reaction profile, correlating activation barriers with reaction energies and distortion energies of the reactants in the transition state. acs.org

Photochemical and Electrochemical Reaction Mechanisms

The study of photochemical and electrochemical reactions of pyridazine derivatives provides insight into the reactivity of the heterocyclic core under the influence of light and electric current. While specific studies on this compound are not extensively documented, the behavior of related pyridazine compounds offers a framework for understanding its potential transformations.

Electrochemical investigations on various 3,6-disubstituted pyridazine derivatives have been conducted to understand their redox properties. peacta.org Cyclic voltammetry studies of 3,6-dichloropyridazine, for instance, show three cathodic waves, which are attributed to the sequential cleavage of the carbon-chlorine bonds and the reduction of the pyridazine ring itself. peacta.org For 3-chloro-6-substituted pyridazines, two cathodic waves are typically observed. peacta.org The redox potentials are influenced by the nature of the substituents, with donor and acceptor groups affecting the electron density of the pyridazine ring. peacta.org These studies indicate that the pyridazine moiety is electrochemically active and can undergo reduction.

Furthermore, the electrochemical properties of pyridazine derivatives are relevant in the context of developing materials with non-linear optical (NLO) properties. peacta.org The combination of an electron-deficient pyridazine ring with strong electron-accepting groups can lead to chromophores with enhanced NLO responses. peacta.org The electrochemical behavior of newly synthesized pyridazine derivatives has also been explored in the context of corrosion inhibition, where they have been shown to act as mixed inhibitors for mild steel in acidic solutions. electrochemsci.org

Photoinduced Ring Opening and Rearrangement Processes

The photochemistry of pyridazine derivatives is characterized by various isomerization and rearrangement reactions, often involving ring-opening processes. A notable photochemical reaction is the rearrangement of pyridazines to pyrazines. rsc.orgacs.orgacs.org For example, the vapor phase irradiation of tetrafluoropyridazine (B1595357) and perfluoroalkylpyridazines with mercury lamps results in the formation of pyrazine (B50134) derivatives. rsc.org The mechanism of this transformation suggests a skeletal rearrangement of the pyridazine ring upon photoexcitation.

In the case of pyridazine-N-oxide derivatives, photoisomerization reactions have been investigated through both experimental and computational studies. researchgate.net Irradiation of 3,6-diphenylpyridazine (B189494) N-oxide leads to the formation of a pyrazole (B372694) derivative and 2,5-diphenylfuran (B1207041). researchgate.net The proposed mechanism involves the formation of an excited singlet state, followed by a ring-opening reaction to form a diazo intermediate. researchgate.net This intermediate can then undergo a ring-closure to yield the pyrazole derivative or lose nitrogen to form the furan. researchgate.net However, the irradiation of 3-phenylpyridazine (B76906) N-oxide exclusively yields 2-phenylfuran, as the formation of the corresponding pyrazole derivative is kinetically disfavored. researchgate.net

The photolysis of azido-substituted pyridazine systems also demonstrates ring-opening pathways. The irradiation of 3-azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine in various solvents generates a nitrene intermediate. researchgate.net This intermediate can then undergo ring-opening to produce 3-substituted pyridazine derivatives. researchgate.net

While direct experimental data on the photoinduced ring opening and rearrangement of this compound is not available, the established reactivity patterns of the pyridazine ring suggest that it could be susceptible to similar photochemical transformations. The presence of the hydroxybutan-2-one substituent may influence the photochemistry, potentially leading to unique reaction pathways. General principles of photoinduced ring-opening in heterocyclic molecules, which often involve transitions to excited states followed by bond cleavage, provide a basis for postulating potential mechanisms for this specific compound. acs.org

Table 1: Summary of Photochemical Reactions of Pyridazine Derivatives

| Starting Material | Irradiation Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Tetrafluoropyridazine | Vapour phase, medium or low pressure mercury lamps | Pyrazine derivatives | rsc.org |

| 3,6-Diphenylpyridazine N-oxide | Irradiation | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | researchgate.net |

| 3-Phenylpyridazine N-oxide | Irradiation | 2-Phenylfuran | researchgate.net |

| 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | Irradiation in various solvents | 3-Substituted pyridazine derivatives | researchgate.net |

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors (HOMO, LUMO, Electrostatic Potential, Dipole Moment)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment for 3-Hydroxy-4-pyridazin-4-ylbutan-2-one are not available in the current literature. For pyridazine (B1198779) derivatives in general, DFT calculations are a standard method to determine these properties. researchgate.net The HOMO and LUMO energy levels and their gap are crucial for understanding chemical reactivity. researchgate.net The dipole moment of the parent pyridazine ring is notably the largest among the diazine heterocycles, a property that influences molecular interactions. nih.gov

No specific data table can be generated for this compound due to a lack of published research.

Conformational Analysis and Molecular Dynamics Simulations

There are no published conformational analyses or molecular dynamics (MD) simulations specific to this compound. Such studies are vital for understanding the flexibility of a molecule and its behavior over time, which can be critical for assessing its interaction with biological targets. For other complex molecules, MD simulations have been used to investigate mechanisms like thermal decomposition. nih.govresearchgate.net Computational studies on similar ketones have identified multiple low-energy conformers, highlighting the structural flexibility that can influence a molecule's properties and interactions. ulster.ac.uk

A data table of conformational analysis findings cannot be provided as no relevant studies were found.

Quantum Chemical Calculations of Reaction Mechanisms and Energy Barriers

No quantum chemical calculations detailing reaction mechanisms or energy barriers involving this compound have been reported. This type of research is essential for understanding the kinetics and thermodynamics of chemical transformations, providing insight into a compound's stability and potential reaction pathways.

Due to the absence of specific research, a data table on reaction mechanisms and energy barriers is not available.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

While experimental spectroscopic data (FT-IR, NMR, UV-Vis) are often supplemented with theoretical calculations to aid in the assignment of signals, no such predictive studies for this compound were found. nih.gov Theoretical methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts and Time-Dependent DFT (TD-DFT) for electronic transitions are standard computational tools for this purpose. nih.govscielo.org.za Calculations can also help interpret vibrational spectra (IR) by assigning bands based on potential energy distribution (PED). scifiniti.com

A data table of predicted spectroscopic properties cannot be generated.

Solvent Effects on Molecular Structure and Reactivity

The influence of solvents on the molecular structure and reactivity of this compound has not been computationally investigated. Solvent effects are critical as they can significantly alter a molecule's conformation, electronic properties, and reaction pathways. dntb.gov.ua Computational models, such as the Polarizable Continuum Model (PCM) or universal solvation models like SMD, are often employed to simulate these effects. ulster.ac.uk Studies on pyridazine have shown that solvents can impact UV absorption spectra. dntb.gov.ua For other compounds, molecular dynamics simulations have been used to explore the interactions between crystal surfaces and different solvents to understand how solvents influence crystal morphology. mdpi.com

A data table detailing solvent effects is not available due to a lack of specific studies.

Chemical Reactivity and Derivatization

Functional Group Interconversions of the Hydroxy and Ketone Moieties

The aliphatic chain of 3-Hydroxy-4-pyridazin-4-ylbutan-2-one contains both a hydroxyl and a ketone group, which are amenable to a variety of interconversion reactions. These transformations are fundamental in synthetic organic chemistry for altering the oxidation state and creating new functionalities.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The secondary hydroxyl group is a prime site for derivatization through etherification and esterification, enabling the introduction of a wide variety of functional groups and modifying the compound's physicochemical properties.

Etherification: The conversion of the hydroxyl group to an ether can be accomplished under various conditions. Acid-catalyzed dehydration between two alcohol molecules can form symmetrical ethers, though this is less controlled for a molecule like the subject compound. masterorganicchemistry.com More controlled methods include the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. google.com Iron(III)-catalyzed dehydrative etherification provides a more modern and environmentally benign approach, allowing for the synthesis of both symmetrical and unsymmetrical ethers directly from alcohols. acs.orgnih.gov

Esterification: Esters can be readily formed by reacting the hydroxyl group with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. However, for more reactive and irreversible transformations, acyl chlorides or acid anhydrides are commonly used. chemguide.co.uk The reaction with an acyl chloride is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism to yield the ester and hydrogen chloride. savemyexams.comchemguide.co.uklibretexts.orglibretexts.org Reactions with acid anhydrides are generally slower and may require heating but offer a milder alternative. tandfonline.com

| Reaction | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (R'-X) + Strong Base | Ether (R-O-R') | Williamson Synthesis google.com |

| Etherification | Alcohol (R'-OH) + Fe(OTf)₃ | Ether (R-O-R') | Iron-catalyzed dehydration acs.orgnih.gov |

| Esterification | Carboxylic Acid (R'-COOH) | Ester (R-O-CO-R') | Acid catalyst, heat |

| Esterification | Acyl Chloride (R'-COCl) | Ester (R-O-CO-R') | Room temperature, often with a base savemyexams.comlibretexts.org |

| Esterification | Acid Anhydride ((R'-CO)₂O) | Ester (R-O-CO-R') | Warming, optional catalyst tandfonline.com |

Reactions of the Pyridazine (B1198779) Ring

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Ring

Electrophilic Substitution: Direct electrophilic substitution on the pyridazine ring is difficult and typically requires harsh conditions and activating substituents. The π-deficient character deactivates the ring towards electrophiles.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction of pyridazines, particularly if a good leaving group (like a halogen) is present on the ring. acs.orgacs.org Even without a leaving group, strong nucleophiles can sometimes react with the pyridazine ring. wur.nl In substituted pyridazines, the position of attack is governed by the electronic effects of the substituents and the stability of the intermediate Meisenheimer complex. For diazines like pyridine, nucleophilic attack is favored at positions ortho and para to the nitrogen atom, where the negative charge in the intermediate can be stabilized on the electronegative nitrogen. stackexchange.comechemi.com By analogy, for 4-substituted pyridazine, nucleophilic attack would be anticipated at the C3 or C5 positions.

| Reaction Type | Reagent | Potential Product | Comment |

|---|---|---|---|

| Nucleophilic Substitution (with leaving group) | Nu⁻ (e.g., RO⁻, R₂N⁻) on a halo-pyridazine derivative | Substituted pyridazine | Requires prior halogenation of the ring. acs.orgacs.org |

| Chichibabin Reaction | NaNH₂ | Amino-pyridazine derivative | A classic reaction for introducing an amino group. |

| Organometallic Addition | RLi, RMgX | Substituted dihydropyridazine | Initial addition followed by oxidation to restore aromaticity. |

Ring Transformations and Rearrangements

The pyridazine ring can undergo a variety of transformations, leading to the formation of other heterocyclic or carbocyclic systems. These reactions often involve ring-opening, rearrangement, and subsequent ring-closure steps. For example, treatment of certain phenyl(4-pyridazinyl)methanols with acid can induce a rearrangement and ring contraction to yield pyrazole (B372694) derivatives. researchgate.net Reductive conditions can also lead to ring contraction; the electrochemical reduction of pyridazines substituted with electron-withdrawing groups can yield pyrroles through the extrusion of nitrogen. researchgate.netacs.org Cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, are also known for pyridazines, where the diazine acts as the diene component reacting with electron-rich dienophiles. researchgate.net

Photochemical and Electrochemical Transformations of the Compound

Photochemical Transformations: The absorption of UV or visible light can promote this compound to an electronically excited state, opening pathways to unique chemical reactions. Photochemical reactions of pyridazine derivatives can be complex, leading to isomerizations, ring-opening, and rearrangements. researchgate.net For instance, photolysis of azido-pyridazine derivatives generates highly reactive nitrene intermediates that can lead to ring-opening products. researchgate.nettsijournals.com In another example, pyridazine N-oxides have been shown to undergo photoinduced ring-opening to form 1H-pyrazoles. acs.org While specific studies on the title compound are not available, it is plausible that irradiation could induce transformations involving either the pyridazine ring or the β-hydroxy ketone moiety, potentially leading to cyclization or rearrangement products.

Electrochemical Transformations: The electrochemical behavior of the compound is characterized by the reduction of both the ketone and the pyridazine ring.

Ketone Reduction: The ketone group can be electrochemically reduced. In α,β-unsaturated ketones, electrochemical reduction can lead to the saturated ketone or various dimeric products, depending on the potential and proton availability. acs.orgacs.org For the subject compound, which is a β-hydroxy ketone, reduction would likely target the carbonyl group to form the corresponding diol.

Pyridazine Ring Reduction: The pyridazine ring itself is electrochemically active. Its reduction typically involves the transfer of electrons to yield dihydro- and tetrahydro-pyridazine derivatives. acs.org In some cases, particularly with activating groups, the electrochemical reduction can be followed by a chemical step, such as ring contraction to form a pyrrole (B145914) ring with the elimination of ammonia. researchgate.netacs.org The electrochemical oxidation of pyridazine has also been reported to produce a conductive polymer film. rsc.org

Synthetic Applications and Building Block Utility

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The unique structural features of 3-Hydroxy-4-pyridazin-4-ylbutan-2-one make it an ideal starting material for the synthesis of more elaborate molecular architectures. The β-hydroxy ketone functionality can be readily transformed into a variety of other functional groups, allowing for diverse synthetic manipulations. For instance, the hydroxyl group can be oxidized to a dicarbonyl compound, or the ketone can be selectively reduced to a diol. Furthermore, the entire β-hydroxy ketone unit can serve as a precursor to α,β-unsaturated ketones through dehydration.

The pyridazine (B1198779) ring, on the other hand, can be functionalized through various C-H activation and cross-coupling reactions, enabling the introduction of additional substituents and the extension of the molecular framework. nih.gov The nitrogen atoms in the pyridazine ring can also act as ligands for metal catalysts, potentially influencing the stereochemical outcome of reactions at the butanone side chain. The combination of these reactive sites allows for a modular approach to the synthesis of complex molecules, where different fragments can be sequentially added to the this compound scaffold.

Below is an illustrative table of potential transformations of this compound, demonstrating its utility as a key intermediate.

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | 1. Dess-Martin periodinane, CH₂Cl₂2. Wittig reagent (e.g., Ph₃P=CHCO₂Et), Toluene, reflux | 4-(Pyridazin-4-yl)-but-3-en-2-one derivative | Precursor for Michael additions |

| This compound | 1. NaBH₄, MeOH2. TsCl, Pyridine3. NaN₃, DMF | Azido-substituted pyridazine derivative | Click chemistry, synthesis of triazoles |

| This compound | Pd(OAc)₂, P(o-tol)₃, Ar-B(OH)₂, K₂CO₃, Dioxane/H₂O, 100 °C | Arylated pyridazine derivative | Building block for medicinal chemistry |

This table is for illustrative purposes and shows potential synthetic pathways.

Development of Novel Heterocyclic Systems utilizing the Pyridazine-Butanone Scaffold

The pyridazine-butanone scaffold of this compound is a versatile platform for the construction of novel heterocyclic systems. The inherent reactivity of the β-hydroxy ketone moiety can be exploited in cyclization reactions to form new rings fused to or substituted on the pyridazine core. For example, condensation of the ketone with a hydrazine (B178648) derivative could lead to the formation of a new pyridazine or pyrazole (B372694) ring, resulting in a bis-heterocyclic system.

The pyridazine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antiviral properties. acs.orgnih.govnih.gov By using this compound as a starting material, it is possible to design and synthesize novel pyridazine-containing heterocycles with tailored biological activities. The butanone side chain can be modified to introduce various pharmacophoric groups, and its stereochemistry can be controlled to optimize interactions with biological targets.

The following table provides examples of potential novel heterocyclic systems that could be synthesized from this compound.

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System | Potential Biological Activity |

| This compound | Hydrazine hydrate, EtOH, reflux | Pyridazino-pyridazine derivative | Anticancer |

| This compound | Guanidine, NaOEt, EtOH, reflux | Pyridazino-pyrimidine derivative | Kinase inhibitor |

| This compound | Lawesson's reagent, Toluene, reflux; then α-haloketone | Pyridazino-thiophene derivative | Anti-inflammatory |

This table is for illustrative purposes and shows potential synthetic pathways.

Use as a Chiral Building Block for Stereoselective Synthesis of Advanced Intermediates

The presence of a stereocenter at the 3-position of the butanone chain means that this compound can exist as two enantiomers. The synthesis of this compound in an enantiomerically pure form would open up its use as a chiral building block for the stereoselective synthesis of advanced intermediates. Chiral β-hydroxy ketones are highly valuable synthons in organic chemistry, as the stereochemistry of the hydroxyl group can direct the stereochemical outcome of subsequent reactions. acs.org

The asymmetric synthesis of this compound could potentially be achieved through various catalytic asymmetric aldol (B89426) reactions. nih.govnih.govresearchgate.net For example, the use of chiral prolinamide catalysts, engineered ketoreductases, or chiral Lewis acid complexes could facilitate the enantioselective addition of an acetone (B3395972) enolate to a pyridazine-4-carboxaldehyde. acs.orgnih.gov Once obtained in enantiopure form, the chiral this compound could be used in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is crucial.

The table below outlines a hypothetical stereoselective synthesis and subsequent application of chiral this compound.

| Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Potential Application |

| Asymmetric Aldol Reaction | Chiral Prolinamide/Zn(OTf)₂ | (R)-3-Hydroxy-4-pyridazin-4-ylbutan-2-one | >95% | Synthesis of chiral diols |

| Stereoselective Reduction | Directed reduction (e.g., with a bulky hydride) | (2S,3R)-4-(Pyridazin-4-yl)butane-2,3-diol | >98% de | Precursor for chiral ligands |

| Diastereoselective Alkylation | 1. Protect OH group2. LDA, THF, -78 °C3. Electrophile (e.g., MeI) | Diastereomerically enriched alkylated product | Intermediate for complex target synthesis |

This table is for illustrative purposes and shows potential synthetic and analytical outcomes.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression (GraphPad Prism). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report Hill slopes to assess cooperativity and use bootstrap resampling (n=10,000) to validate confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.